molecular formula C21H22N6O2 B11148012 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide

Cat. No.: B11148012
M. Wt: 390.4 g/mol
InChI Key: GYMGCQKFNXCCQX-UHFFFAOYSA-N
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Description

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.

    Synthesis of the Triazolopyridine Moiety: This involves the construction of the triazolopyridine ring system through cyclization reactions, often using triazole and pyridine derivatives.

    Coupling of the Moieties: The final step involves coupling the phthalazinone and triazolopyridine moieties through an acetamide linkage, typically using amide bond-forming reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halides, amines, and other nucleophiles or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a model molecule for studying complex organic reactions and mechanisms.

    Industrial Applications: It may be explored for use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-isopropyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-(2-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)acetamide is unique due to its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

2-(4-oxo-3-propan-2-ylphthalazin-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

InChI

InChI=1S/C21H22N6O2/c1-14(2)27-21(29)16-8-4-3-7-15(16)17(25-27)13-20(28)22-11-10-19-24-23-18-9-5-6-12-26(18)19/h3-9,12,14H,10-11,13H2,1-2H3,(H,22,28)

InChI Key

GYMGCQKFNXCCQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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